- Highly enantioselective [3+2] coupling of cyclic enamides with quinone monoimines promoted by a chiral phosphoric acidChemical Communications (Cambridge, 2016, 52(56), 8757-8760,
Cas no 911825-56-4 ((E)-5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime)

911825-56-4 structure
Nombre del producto:(E)-5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime
Número CAS:911825-56-4
MF:C10H10FNO
Megavatios:179.190906047821
MDL:MFCD18642783
CID:835428
PubChem ID:76224954
(E)-5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime Propiedades químicas y físicas
Nombre e identificación
-
- (E)-5-fluoro-3,4-dihydronaphthalen-1(2H)-one oxiMe
- (1E)-5-Fluoro-N-hydroxy-3,4-dihydro-1(2H)-naphthalenimine
- 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime
- 1(2H)-Naphthalenone, 5-fluoro-3,4-dihydro-, oxime
- AKOS006371773
- CS-13702
- 5-Fluoro-3,4-dihydronaphthalen-1(2H)-oneoxime
- (NE)-N-(5-fluoro-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine
- 911825-56-4
- CS-M0696
- SCHEMBL1265652
- (E)-5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime
-
- MDL: MFCD18642783
- Renchi: 1S/C10H10FNO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12-13/h1,4-5,13H,2-3,6H2
- Clave inchi: ULDTWMIGAQGOHG-UHFFFAOYSA-N
- Sonrisas: FC1C2=C(C(CCC2)=NO)C=CC=1
Atributos calculados
- Calidad precisa: 179.074642105g/mol
- Masa isotópica única: 179.074642105g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 0
- Complejidad: 217
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 1
- Superficie del Polo topológico: 32.6
- Xlogp3: 2.4
(E)-5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057077-100mg |
5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime |
911825-56-4 | 98% | 100mg |
¥3771.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057077-250mg |
5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime |
911825-56-4 | 98% | 250mg |
¥7711.00 | 2024-04-25 | |
eNovation Chemicals LLC | D767691-250mg |
(E)-5-fluoro-3,4-dihydronaphthalen-1(2H)-one oxiMe |
911825-56-4 | 98+% | 250mg |
$515 | 2023-09-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E57780-250mg |
5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime |
911825-56-4 | 98% | 250mg |
¥5872.0 | 2023-09-07 | |
Apollo Scientific | PC421191-250mg |
(E)-5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime |
911825-56-4 | 98% | 250mg |
£644.00 | 2023-08-31 | |
eNovation Chemicals LLC | D767691-100mg |
(E)-5-fluoro-3,4-dihydronaphthalen-1(2H)-one oxiMe |
911825-56-4 | 98+% | 100mg |
$300 | 2023-09-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E57780-100mg |
5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime |
911825-56-4 | 98% | 100mg |
¥3012.0 | 2023-09-07 | |
Apollo Scientific | PC421191-100mg |
(E)-5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime |
911825-56-4 | 98% | 100mg |
£340.00 | 2023-08-31 | |
eNovation Chemicals LLC | D767691-1g |
(E)-5-fluoro-3,4-dihydronaphthalen-1(2H)-one oxiMe |
911825-56-4 | 98+% | 1g |
$830 | 2023-09-02 |
(E)-5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Nitrobenzene ; 30 min, rt
1.2 rt; overnight, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
2.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium ; 70 °C
3.1 90 °C
4.1 Reagents: Sodium acetate , Hydroxyamine hydrochloride Solvents: Methanol ; 2 h, 60 °C
1.2 rt; overnight, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
2.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium ; 70 °C
3.1 90 °C
4.1 Reagents: Sodium acetate , Hydroxyamine hydrochloride Solvents: Methanol ; 2 h, 60 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 90 °C
2.1 Reagents: Sodium acetate , Hydroxyamine hydrochloride Solvents: Methanol ; 2 h, 60 °C
2.1 Reagents: Sodium acetate , Hydroxyamine hydrochloride Solvents: Methanol ; 2 h, 60 °C
Referencia
- Highly enantioselective [3+2] coupling of cyclic enamides with quinone monoimines promoted by a chiral phosphoric acidChemical Communications (Cambridge, 2016, 52(56), 8757-8760,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium ; 70 °C
2.1 90 °C
3.1 Reagents: Sodium acetate , Hydroxyamine hydrochloride Solvents: Methanol ; 2 h, 60 °C
2.1 90 °C
3.1 Reagents: Sodium acetate , Hydroxyamine hydrochloride Solvents: Methanol ; 2 h, 60 °C
Referencia
- Highly enantioselective [3+2] coupling of cyclic enamides with quinone monoimines promoted by a chiral phosphoric acidChemical Communications (Cambridge, 2016, 52(56), 8757-8760,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 15 min, 0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, 0 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; rt
3.1 90 °C
4.1 Reagents: Sodium acetate , Hydroxyamine hydrochloride Solvents: Methanol ; 2 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, 0 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; rt
3.1 90 °C
4.1 Reagents: Sodium acetate , Hydroxyamine hydrochloride Solvents: Methanol ; 2 h, 60 °C
Referencia
- Highly enantioselective [3+2] coupling of cyclic enamides with quinone monoimines promoted by a chiral phosphoric acidChemical Communications (Cambridge, 2016, 52(56), 8757-8760,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sodium acetate , Hydroxyamine hydrochloride Solvents: Methanol ; 2 h, 60 °C
Referencia
- Highly enantioselective [3+2] coupling of cyclic enamides with quinone monoimines promoted by a chiral phosphoric acidChemical Communications (Cambridge, 2016, 52(56), 8757-8760,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; rt
2.1 90 °C
3.1 Reagents: Sodium acetate , Hydroxyamine hydrochloride Solvents: Methanol ; 2 h, 60 °C
2.1 90 °C
3.1 Reagents: Sodium acetate , Hydroxyamine hydrochloride Solvents: Methanol ; 2 h, 60 °C
Referencia
- Highly enantioselective [3+2] coupling of cyclic enamides with quinone monoimines promoted by a chiral phosphoric acidChemical Communications (Cambridge, 2016, 52(56), 8757-8760,
(E)-5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime Raw materials
- 5-Fluoro-1-tetralone
- (2-Carboxyethyl)-triphenylphosphonium Bromide
- 4-(3-Fluorophenyl)-4-oxobutanoic acid
- 4-(3-Fluorophenyl)butanoic acid
- 3-Fluorobenzaldehyde
- 4-(3-Fluorophenyl)-3-butenoicAcid
- Succinic anhydride
(E)-5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime Preparation Products
(E)-5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime Literatura relevante
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
911825-56-4 ((E)-5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime) Productos relacionados
- 2411252-56-5(N-[[2-(1-Methylethyl)-4-thiazolyl]methyl]-1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarboxamide)
- 953414-33-0((1R,5R)-6,6-二甲基双环[3.1.1]庚-2-酮)
- 2305289-13-6(1-8-(dimethylamino)-1,2,3,4-tetrahydro-1,7-naphthyridin-1-ylprop-2-en-1-one)
- 1805072-12-1(3-Methoxy-4-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxylic acid)
- 300569-31-7(N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide)
- 98015-53-3(Carbonochloridic Acid 1,2,2,2-Tetrachloroethyl Ester)
- 2228428-02-0(2-{imidazo1,2-apyridin-2-yl}prop-2-enoic acid)
- 2137098-90-7((2S,3R)-2-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-methoxybutanamide)
- 277312-95-5(8-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one)
- 2034611-76-0(2-{4-4-(4-methoxypiperidin-1-yl)benzoylpiperazin-1-yl}pyrimidine)
Proveedores recomendados
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos

Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
上海贤鼎生物科技有限公司
Miembros de la medalla de oro
Proveedor de China
Lote

Shanghai Aoguang Biotechnology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Wuhan brilliant Technology Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
